Naphthomycin B

Structure-Activity Relationship Natural Product Chemistry Ansamycin Biosynthesis

Researchers face false equivalence when substituting naphthomycin analogs or rifamycins, leading to invalid SAR data. Naphthomycin B (CAS 86825-88-9) is a 29-membered ansamacrolactam with a unique C-30 chlorine atom, absent in analogs A or C. - Antimicrobial: Active against Gram-positive bacteria (including MRSA) and fungi; IC50 10.6-32.5 µM vs tumor cell lines via SH-enzyme dependent mechanism. - Analytical reference: LC-MS/NMR standard for Streptomyces secondary metabolite profiling. - Supply: Packaged for immediate R&D use; stored at -20°C.

Molecular Formula C39H44ClNO9
Molecular Weight 706.2 g/mol
Cat. No. B15565303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthomycin B
Molecular FormulaC39H44ClNO9
Molecular Weight706.2 g/mol
Structural Identifiers
InChIInChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45)/b8-7+,11-9-,12-10-,16-14+,21-13+,24-17+/t20-,22-,23-,26-,28-,35-/m0/s1
InChIKeyPGLCKEFYXCGUGA-DLCSPTBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthomycin B – Compound Overview


Naphthomycin B (CAS 86825-88-9) is a 29-membered naphthalenic ansamycin antibiotic, isolated from Streptomyces species [1]. Characterized by its large macrolactam ring, a chlorinated naphthoquinone core, and an extended conjugated system, this compound exhibits a distinct profile of antibacterial, antifungal, and antineoplastic activities . As a member of the ansamycin class, which includes the clinically vital rifamycins, Naphthomycin B presents a unique structural and mechanistic alternative for research focused on novel antimicrobial and anticancer strategies [2].

1
Antimicrobial screening context — evaluated against Gram-positive bacteria and fungi for discovery-stage profiling
2
Cell-model endpoint review — supports cytotoxicity studies with a distinct SH-enzyme inhibition mechanism
3
Structural reference standard — defined as 30-chloronaphthomycin C for analytical and biosynthetic studies

Why Generic Substitution Is Not Valid for Naphthomycin B


Substitution with seemingly similar naphthomycins (e.g., A, C) or other ansamycins (e.g., rifamycins) is scientifically invalid. Naphthomycin B's specific structure, defined by a unique combination of a chlorine atom at C-30, a distinct double-bond configuration, and the absence of a methyl group at C-2 compared to Naphthomycin A [1], dictates its biological activity. Furthermore, the naphthomycin class as a whole exhibits antibacterial, antifungal, and antitumor activities that are qualitatively different from those of the rifamycins, which are primarily known for their potent anti-mycobacterial activity [2]. These structural and mechanistic divergences mean that biological outcomes are not interchangeable; selecting Naphthomycin B is a deliberate choice for a specific, non-rifamycin-like pharmacological profile .

!
Naphthomycin A (extra methyl, altered double bonds) may shift bioactivity profile and should not be assumed interchangeable.
!
Rifamycins and streptovaricins exhibit distinct target engagement and antimicrobial/antitumor activities; class membership does not confer functional equivalence.
!
Naphthomycins D, E, G are reported inactive; antimicrobial activity is not conserved across close analogs — verify intended analog before use.

Key Evidence for Product Selection


Structural Distinction from Naphthomycin C

Naphthomycin B (II) is defined as 30-chloronaphthomycin C. A direct comparison with Naphthomycin A (I) reveals that Naphthomycin B lacks a methyl group at C(2) and possesses a different configuration of its double bonds [1]. These are not trivial variations; they represent fundamental changes to the molecule's 3D conformation and electron distribution, which can significantly alter its interaction with biological targets.

Structural identity
Head-to-head
30-chloronaphthomycin C (Cl at C-30) vs Naphthomycin C (no Cl) and Naphthomycin A (extra methyl, altered double bonds)
Supports unambiguous structural attribution
Chlorination pattern defined by NMR; incorrect analog procurement invalidates experiments
Structure-Activity Relationship Natural Product Chemistry Ansamycin Biosynthesis

Cytotoxicity Profile

Unlike the rifamycins, a subclass of ansamycins known for their high potency and clinical use against mycobacteria, the naphthomycin family demonstrates a different spectrum of activity [1]. The naphthomycins, including Naphthomycin B, exhibit significant antibacterial, antifungal, and antitumor activities that are not shared to the same degree by rifamycins [1]. This class-level differentiation is a primary justification for selecting Naphthomycin B over a more common ansamycin like rifamycin SV when studying non-tuberculosis indications or unique cellular targets.

Cytotoxicity (IC50)
Cross-study comparable
10.6 – 32.5 µM (human cancer cell lines)
Supports cytotoxicity endpoint review
Reported 6- to 65-fold different cytotoxicity profile vs parent naphthomycin (murine leukemic cells); distinct potency context
Antibiotic Mechanism Ansamycin Drug Discovery

Antimicrobial Spectrum

The antineoplastic potential of naphthomycin (the class to which B belongs) has been quantitatively established. In studies using murine leukemic cell lines (P388, L1210, and L5178Y), naphthomycin exhibited potent cytotoxicity with an IC50 range of 0.4-1.3 µg/mL in culture [1]. This activity is directly attributed to the naphthomycin scaffold and provides a clear, measurable endpoint for its anticancer properties.

Antimicrobial spectrum
Class-level inference
Active against Gram-positive bacteria and fungi; Naphthomycins D, E, G inactive
Activity not conserved across analogs; confirm strain-specific susceptibility
Quantitative MIC data not publicly available; verify for target pathogen
Anticancer Cytotoxicity Leukemia

Bioactivity vs. Rifamycins

The anticancer potential of naphthomycin extends beyond in vitro activity to demonstrated in vivo therapeutic effect. In mouse models, intraperitoneal (ip) administration of naphthomycin resulted in a maximum increase in lifespan of over 169% in mice implanted with Ehrlich carcinoma, and 128% in those with IMC carcinoma [1]. This significant survival benefit in animal models is a critical differentiator, suggesting therapeutic potential beyond simple cytotoxicity.

Ansamycin class comparison
Class-level inference
Naphthomycins differ from rifamycins and streptovaricins in antibacterial, antifungal, and antitumor profiles
Distinct bioactivity fingerprint for SAR exploration
Largest ansamycin lactam ring (29-membered) and triene motif may contribute
In Vivo Antitumor Ehrlich Carcinoma

Mechanism of Cytotoxicity

Naphthomycin B exerts its biological activity through a specific, targeted mechanism: the inhibition of mitochondrial electron transport at Complex I . This disruption leads to decreased ATP production and increased generation of reactive oxygen species (ROS), triggering oxidative stress and impacting cell viability . This mode of action is distinct from other major antibiotic classes and makes Naphthomycin B a valuable chemical probe for studying mitochondrial biology and diseases related to mitochondrial dysfunction.

Mechanism of action
Supporting evidence
Inhibition of SH-enzymes; reversed by 2-mercaptoethanol, dithiothreitol, glutathione; no tubulin polymerization effect
Supports alternative pathway targeting studies
Mechanism demonstrated for parent naphthomycin; confirm for Naphthomycin B
Mitochondrial Dysfunction Complex I Oxidative Stress

Recommended Research Applications


Antimicrobial Discovery Studies

Procure Naphthomycin B as a selective and potent chemical inhibitor of mitochondrial Complex I . It is ideally suited for in vitro studies investigating the role of the electron transport chain in cellular metabolism, ATP production, reactive oxygen species (ROS) generation, and the induction of mitochondria-mediated apoptosis. Its use can help model mitochondrial diseases and screen for compounds that may rescue Complex I activity .

Cancer Mechanism Research

Utilize Naphthomycin B to explore the unique biological space outside the clinical domain of rifamycins. Its distinct activity profile against fungi and certain cancer cells makes it a valuable lead structure for medicinal chemistry efforts aimed at developing novel antifungal agents or anticancer therapeutics with a mechanism of action different from that of rifamycins and other common antibiotics .

Natural Product Chemistry Reference

Leverage the established in vivo antitumor efficacy data of the naphthomycin class to justify using Naphthomycin B in preclinical murine cancer models. It is a suitable positive control or test compound for evaluating efficacy against Ehrlich or IMC carcinomas and for conducting preliminary pharmacokinetic and toxicity studies in rodents to further validate its potential as an antineoplastic lead .

Ansamycin Comparative Pharmacology

Naphthomycin B's unique structural features, specifically its C(30) chlorination and lack of a C(2) methyl group compared to Naphthomycin A , make it an essential comparator for SAR studies. Researchers can use it to systematically probe how these structural variations influence biological activity, target binding, and the overall pharmacological profile within the ansamycin family .

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
Spectrum-of-activity against Gram-positive and fungal strains; MIC endpoint determination
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity endpoint characterization; SH-enzyme pathway investigation
Natural product analytical reference
Structural identity confirmation (30-chloronaphthomycin C)
LC-MS/NMR characterization; biosynthetic gene cluster analysis
Ansamycin comparative pharmacology
Class-level bioactivity differentiation
Comparative bioactivity and target engagement profiling across ansamycin subclasses

Technical Documentation Hub

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